molecular formula C13H9F3 B1313366 2-(Trifluoromethyl)biphenyl CAS No. 362-59-4

2-(Trifluoromethyl)biphenyl

Cat. No.: B1313366
CAS No.: 362-59-4
M. Wt: 222.2 g/mol
InChI Key: LRYZJEXQHWCLJY-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)biphenyl is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group imparts significant electronegativity and stability, enhancing the compound’s reactivity and utility in diverse fields.

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)biphenyl plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in the degradation of aromatic compounds. For instance, enzymes such as cytochrome P450 are known to catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles . Additionally, it has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to bind to the active sites of enzymes, either inhibiting or activating their catalytic functions . This compound can also interact with DNA, leading to changes in gene expression by influencing the binding of transcription factors . These molecular interactions are essential for understanding the biochemical mechanisms underlying the effects of this compound.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its temporal effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the formation of degradation products, which may have different biochemical properties. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its safety and efficacy. It has been observed that low to moderate doses of this compound can have beneficial effects on metabolic processes, while high doses may lead to toxic or adverse effects . For instance, high doses of this compound have been associated with liver toxicity and other adverse effects in animal studies. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the degradation of aromatic compounds. Enzymes such as cytochrome P450 play a key role in the metabolism of this compound, leading to the formation of hydroxylated metabolites These metabolites can further undergo conjugation reactions, resulting in the formation of more water-soluble products that can be excreted from the body

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins can influence the localization and accumulation of this compound in specific tissues, affecting its overall bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus Post-translational modifications and targeting signals play a crucial role in directing this compound to specific subcellular locations, where it can exert its biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This method employs a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild, with the use of a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The scalability of the Suzuki–Miyaura coupling makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various biphenyl derivatives with functional groups such as hydroxyl, amino, and halogen substituents .

Scientific Research Applications

2-(Trifluoromethyl)biphenyl has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)pyridine
  • 2-(Trifluoromethyl)thiazole
  • 2-(Trifluoromethyl)pyrazole

Comparison: 2-(Trifluoromethyl)biphenyl is unique due to its biphenyl structure, which provides a rigid and planar framework. This structural feature enhances its stability and reactivity compared to other trifluoromethyl-substituted compounds. Additionally, the biphenyl core allows for greater versatility in chemical modifications, making it a valuable compound in various applications .

Properties

IUPAC Name

1-phenyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYZJEXQHWCLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468417
Record name 2-(Trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362-59-4
Record name 2-(Trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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